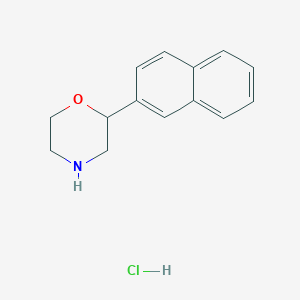

2-(Naphthalen-2-yl)morpholine hydrochloride

説明

2-(Naphthalen-2-yl)morpholine hydrochloride is a morpholine derivative featuring a naphthalene substituent at the 2-position of the morpholine ring. The naphthalene moiety likely enhances lipophilicity and aromatic interactions, influencing bioavailability and target binding .

特性

IUPAC Name |

2-naphthalen-2-ylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-15-7-8-16-14;/h1-6,9,14-15H,7-8,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFOFTOWKICNLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC3=CC=CC=C3C=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350768-35-2 | |

| Record name | 2-(naphthalen-2-yl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)morpholine hydrochloride typically involves the reaction of naphthalene-2-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves rigorous quality control measures to ensure the consistency of the final product.

化学反応の分析

Types of Reactions

2-(Naphthalen-2-yl)morpholine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of reduced naphthalene derivatives.

Substitution: Formation of nitro or halogenated naphthalene derivatives.

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 2-(Naphthalen-2-yl)morpholine hydrochloride typically involves the reaction of naphthalen-2-ylmethyl chloride with morpholine under basic conditions. This process highlights the compound's structural versatility, which is essential for its application in various chemical contexts.

Central Nervous System (CNS) Applications

Morpholine derivatives, including this compound, have been extensively studied for their role in CNS drug discovery. The morpholine ring enhances solubility and brain permeability due to its favorable lipophilic-hydrophilic balance and flexible conformation. These properties make it a valuable scaffold for developing drugs targeting CNS disorders such as depression and anxiety .

Pharmacological Studies

A systematic review of morpholine derivatives has demonstrated their effectiveness in modulating pharmacokinetic and pharmacodynamic properties in drug development. For example, morpholine-containing compounds have been linked to improved bioavailability and reduced toxicity profiles, making them suitable candidates for CNS-targeted therapies .

Antibacterial Properties

Emerging research has also highlighted the antibacterial potential of morpholine derivatives. Studies suggest that modifications to the morpholine structure can enhance antimicrobial activity against various pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . While specific data on this compound is not yet available, its chemical framework suggests similar potential.

Comparative Analysis of Morpholine Derivatives

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| 2-(Naphthalen-2-yl)morpholine HCl | Naphthalene derivative | CNS disorders, potential neuroprotection |

| 3-(Naphthalen-2-yl(propoxy)methyl)azetidine HCl | Azetidine derivative | Neuroprotection in ischemic models |

| Doxapram | Morpholine derivative | Respiratory stimulant |

| Reboxetine | Morpholine derivative | Antidepressant |

作用機序

The mechanism of action of 2-(Naphthalen-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Morpholine derivatives with aromatic substituents or halogenated groups are key comparators. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Neuroprotective Activity: Indeloxazine HCl demonstrated anti-anoxic effects by improving survival time in hypoxic mice, likely through metabolic enhancement rather than vasodilation. This contrasts with viloxazine (a related morpholine derivative), which lacked similar efficacy . S1RA (E-52862), another naphthalene-containing morpholine derivative, showed potent sigma-1 receptor antagonism, suggesting a role in neuropathic pain management .

Antidepressant Activity :

- Lubazodone HCl combines serotonin reuptake inhibition with 5-HT2A antagonism, a dual mechanism distinct from tricyclic antidepressants (e.g., amitriptyline) .

- YM-08054-1 (indeloxazine) exhibited antidepressant-like effects in preclinical models, though its mechanism diverges from classical SSRIs .

Structural Influences on Bioactivity: Naphthalene vs. Indene: Naphthalene’s planar structure (vs. indene’s fused bicyclic system) may enhance π-π stacking with receptors, as seen in S1RA’s sigma-1 affinity .

生物活性

2-(Naphthalen-2-yl)morpholine hydrochloride is a chemical compound characterized by a morpholine ring substituted with a naphthalene moiety. Its molecular formula is C_{13}H_{13}ClN_{2}O, and it has a molecular weight of approximately 224.7 g/mol. This compound is typically encountered as a white to off-white solid and is soluble in water due to the presence of the hydrochloride salt form, which enhances its solubility properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism by which this compound exerts its antimicrobial effects may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For example, in vitro studies have shown that it exhibits cytotoxic effects against murine leukemia cells and human colon cancer cell lines .

The mechanism of action of this compound involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. This includes the inhibition of specific kinases involved in cancer cell proliferation and survival pathways .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other structurally related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Morpholine | Morpholine | Parent compound lacking naphthalene substitution. |

| Naphthalene derivatives | Naphthalene Derivative | Similar structures but different functional groups affecting biological activity. |

| 4-(1-Naphthalen-1-yl-2-phenylethyl)morpholine | Phenylethyl Morpholine | Contains phenylethyl side chain; potential for different biological activity. |

The presence of the naphthalene moiety in this compound contributes to its unique electronic properties and biological activities, differentiating it from other morpholine derivatives.

Case Studies and Research Findings

- Antimicrobial Activity Study : In a recent study, this compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA) strains. The results indicated that the compound exhibited significant antibacterial activity, comparable to standard antibiotics used in clinical settings .

- Cytotoxicity Against Cancer Cell Lines : A study published in an oncology journal evaluated the cytotoxic effects of this compound on various cancer cell lines, including HCT116 (human colon cancer). The findings revealed an IC50 value in the low micromolar range, indicating potent anticancer activity .

- Mechanistic Insights : Further research into the molecular mechanisms revealed that this compound induces apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Naphthalen-2-yl)morpholine hydrochloride, and what purification methods are recommended?

- Methodological Answer : The synthesis of morpholine derivatives often involves nucleophilic substitution or condensation reactions. For example, similar compounds like viloxazine hydrochloride are synthesized by reacting 2-(2-ethoxyphenoxymethyl)morpholine with hydrochloric acid . A stepwise approach includes:

Precursor preparation : React naphthalen-2-ylacetic acid (or its derivatives) with morpholine under reflux conditions in a polar aprotic solvent (e.g., DMF) .

Salt formation : Treat the free base with concentrated HCl in ethanol to precipitate the hydrochloride salt .

Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR spectroscopy : Analyze - and -NMR spectra to confirm substituent positions on the naphthalene and morpholine rings. For example, the morpholine ring protons typically resonate at δ 3.5–4.0 ppm .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally related compounds like 2-(6-methoxynaphthalen-2-yl)morpholine derivatives .

- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z corresponding to C₁₄H₁₆ClNO).

Q. What solvents and storage conditions are recommended for this compound in experimental settings?

- Methodological Answer :

- Solubility : The hydrochloride salt is water-soluble but dissolves poorly in nonpolar solvents. Use DMSO or methanol for stock solutions .

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Lyophilization is advised for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-(Naphthalen-2-yl)morpholine derivatives?

- Methodological Answer : Discrepancies in biological data (e.g., receptor binding vs. cytotoxicity) may arise from:

- Purity variability : Validate compound purity via HPLC (>98%) and control for residual solvents .

- Assay conditions : Optimize pH (6.5–7.5 for in vitro studies) and account for salt form interference in cell-based assays .

- Structural analogs : Compare activity with reference compounds like viloxazine hydrochloride, a morpholine derivative with documented CNS effects, to contextualize results .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with targets like serotonin transporters, leveraging structural data from related naphthalene-morpholine hybrids .

- ADMET prediction : Apply SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier permeability, and hepatic metabolism. Adjust for the hydrochloride salt’s increased solubility in logP calculations .

Q. How can researchers design experiments to assess the compound’s toxicity in preclinical models?

- Methodological Answer :

- Acute toxicity : Follow OECD Guideline 423, administering escalating doses (10–1000 mg/kg) to rodents, with endpoints including histopathology and serum biomarkers (ALT, AST) .

- Genotoxicity : Conduct Ames tests (TA98 and TA100 strains) and micronucleus assays to evaluate mutagenic potential .

- Mechanistic studies : Use RNA-seq or proteomics to identify pathways affected by chronic exposure, focusing on oxidative stress markers (e.g., Nrf2, SOD1) .

Q. What strategies enhance the enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。